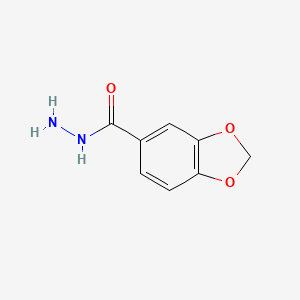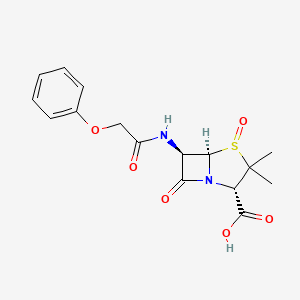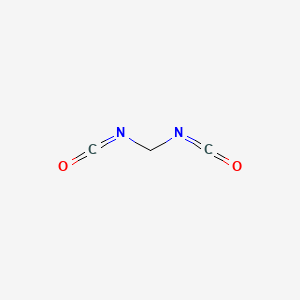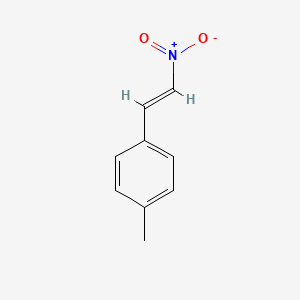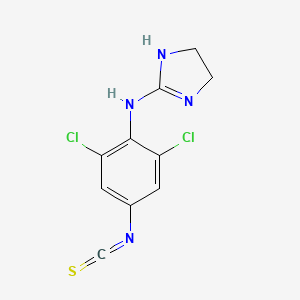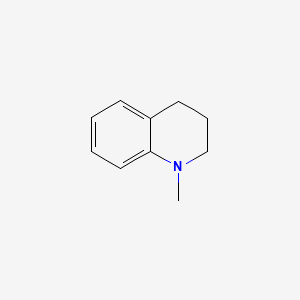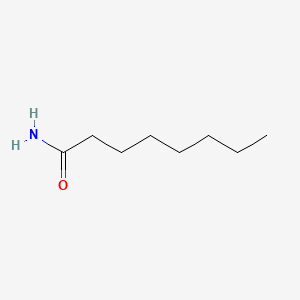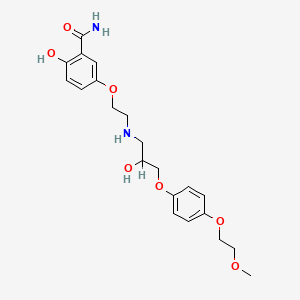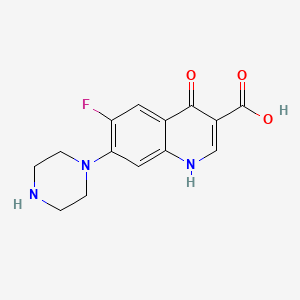
Desethylenenorfloxacin
Vue d'ensemble
Description
Desethylenenorfloxacin is a member of quinolines . It has a molecular formula of C14H14FN3O3 and a molecular weight of 291.28 g/mol . The IUPAC name for Desethylenenorfloxacin is 6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Desethylenenorfloxacin includes a β-lactam structure, which is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme . The InChI string for Desethylenenorfloxacin is InChI=1S/C14H14FN3O3/c15-10-5-8-11 (17-7-9 (13 (8)19)14 (20)21)6-12 (10)18-3-1-16-2-4-18/h5-7,16H,1-4H2, (H,17,19) (H,20,21) .
Physical And Chemical Properties Analysis
Desethylenenorfloxacin has a molecular weight of 291.28 g/mol and a computed XLogP3 of -1.5 . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The exact mass and monoisotopic mass of Desethylenenorfloxacin are both 291.10191948 g/mol .
Applications De Recherche Scientifique
Antibiotics in the Aquatic Environment
Research by Kovaláková et al. (2020) highlighted the environmental impact of antibiotics, including ofloxacin (a relative of Desethylenenorfloxacin), in aquatic ecosystems. These antibiotics are often released into environments like surface waters, affecting non-target species and posing ecological risks. The study emphasized the need for further investigation into the chronic effects of such antibiotics on aquatic life and the hazards they present (Kovaláková et al., 2020).
Antibacterial Activity and Development of Novel Compounds
Watanabe, Ito, and Hiramatsu (2007) explored the in vitro activity of Des-F(6)-quinolone DX-619, related to Desethylenenorfloxacin, against various methicillin-resistant staphylococci. This study suggested DX-619 as a promising candidate for treating methicillin-resistant Staphylococcus aureus infections, highlighting the ongoing development and potential of Desethylenenorfloxacin-related compounds in addressing antibiotic resistance (Watanabe, Ito, & Hiramatsu, 2007).
DNA Gyrase Inhibitors in Bacterial Infections
Kim, Barrett, and Ohemeng (2001) discussed the therapeutic use of DNA gyrase inhibitors, primarily quinolone antibacterials, which include compounds like Desethylenenorfloxacin. They emphasized the success of these inhibitors in treating bacterial infections and the development of new compounds with improved potency and safety profiles (Kim, Barrett, & Ohemeng, 2001).
Environmental Significance of Pharmaceutical Compounds
Razanajatovo et al. (2018) studied the interaction of various pharmaceuticals, including those related to Desethylenenorfloxacin, with microplastics in aquatic environments. They found significant sorption of these pharmaceuticals on polyethylene microplastics, indicating potential environmental risks and bioaccumulation concerns (Razanajatovo et al., 2018).
Propriétés
IUPAC Name |
6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c15-10-5-8-11(17-7-9(13(8)19)14(20)21)6-12(10)18-3-1-16-2-4-18/h5-7,16H,1-4H2,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWJPWVJLPLLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228963 | |
| Record name | Desethylenenorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desethylenenorfloxacin | |
CAS RN |
78295-91-7 | |
| Record name | Desethylenenorfloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078295917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desethylenenorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the distribution of desethylenenorfloxacin in chickens and pigs after norfloxacin administration?
A1: Desethylenenorfloxacin, a primary metabolite of norfloxacin, exhibits widespread tissue distribution in both chickens and pigs following norfloxacin administration. Studies demonstrate that after repeated oral administration of norfloxacin (8 mg/kg) to chickens for four days, desethylenenorfloxacin was found in considerable concentrations across various tissues. Notably, on day 12 after the last dose, the concentration of desethylenenorfloxacin in fat, kidneys, and liver was measured at 0.05 micrograms/g []. Similarly, in pigs, after four consecutive days of intramuscular norfloxacin administration (8 mg/kg), desethylenenorfloxacin was detected in significant concentrations in various tissues, including the liver and kidneys. On day 12 post-dosing, the concentration in these organs ranged from 0.015 to 0.017 microgram/g [].
Q2: How does the pharmacokinetic profile of desethylenenorfloxacin compare to its parent drug, norfloxacin, in chickens?
A2: While the provided research focuses on quantifying desethylenenorfloxacin concentrations, it primarily details the pharmacokinetic parameters of norfloxacin in chickens. The study reports that norfloxacin, after oral administration, reaches its peak plasma concentration (Tmax) rapidly at 0.22 ± 0.02 hours, with a maximum concentration (Cmax) of 2.89 ± 0.20 microgram/ml []. The elimination half-life (t1/2 beta) and mean residence time for norfloxacin are 12.8 ± 0.59 hours and 15.05 ± 0.81 hours, respectively. Further research specifically investigating the pharmacokinetic profile of desethylenenorfloxacin in chickens would be valuable for a comprehensive comparison.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




